2-Methyl-4-phenylpentanal
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Overview
Description
2-Methyl-4-phenylpentanal is an organic compound with the molecular formula C12H16O. It is an aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a phenyl group. This compound is known for its distinctive aromatic properties and is used in various applications, including fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-phenylpentanal can be synthesized through several methods. One common approach involves the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . The reaction conditions typically include a molar ratio of starting materials of 1:1, with a 36% aqueous solution of sodium hydroxide as the catalyst. Methanol is used as the solvent, and the reaction is carried out at a temperature of 120°C under a hydrogen pressure of 10 MPa .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale aldol condensation reactions followed by catalytic hydrogenation. The use of nickel or ruthenium catalysts is common due to their efficiency in promoting hydrogenation reactions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as nitric acid for nitration and halogens (e.g., chlorine, bromine) for halogenation are commonly used.
Major Products Formed
Oxidation: 2-Methyl-4-phenylpentanoic acid.
Reduction: 2-Methyl-4-phenylpentanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-Methyl-4-phenylpentanal has several scientific research applications:
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the fragrance and flavor industries due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenylpentanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. This interaction can affect various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenylpentane: A structurally similar compound but lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Methyl-2-phenylpentanal: Another similar compound with slight variations in the position of the methyl and phenyl groups.
Uniqueness
2-Methyl-4-phenylpentanal is unique due to its specific structure, which includes both a phenyl group and an aldehyde group. This combination imparts distinctive chemical and physical properties, making it valuable in various applications, particularly in the fragrance and flavor industries .
Properties
IUPAC Name |
2-methyl-4-phenylpentanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(9-13)8-11(2)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBARTDSOCPVUPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)C1=CC=CC=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481368 |
Source
|
Record name | 2-METHYL-4-PHENYLPENTANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57094-30-1 |
Source
|
Record name | 2-METHYL-4-PHENYLPENTANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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